Cyclocondensation of thioureas or thioamides with α-halo acids or esters: This classical method, known as the "MALI" (Mercaptoacetic Acid Looking Imine) reaction [], is widely used for constructing the thiazolidin-4-one core.
Reaction of α-mercapto acids or esters with Schiff bases: This approach allows for the introduction of various substituents on the thiazolidin-4-one ring. []
Multicomponent reactions: These one-pot procedures offer efficient and atom-economical routes to diversely substituted thiazolidin-4-ones. [, ]
Molecular Structure Analysis
Planarity of the thiazolidin-4-one ring: The five-membered ring generally adopts a planar conformation. [, ]
Presence of intramolecular hydrogen bonding: Depending on the substituents, intramolecular hydrogen bonds can influence the conformation and stability of thiazolidin-4-ones. [, ]
Influence of substituents on the dihedral angles: The orientation of substituents relative to the thiazolidin-4-one ring can vary depending on their steric and electronic properties. [, ]
Mechanism of Action
Inhibition of enzymes: Thiazolidin-4-ones have been reported to inhibit various enzymes, including protein kinases [, ], which are involved in cell signaling pathways.
Antioxidant activity: Certain thiazolidin-4-ones exhibit antioxidant properties by scavenging free radicals, potentially protecting cells from oxidative stress. [, ]
Interaction with DNA: Some thiazolidin-4-ones may exert their biological effects by interacting with DNA, leading to alterations in gene expression. []
Physical and Chemical Properties Analysis
Crystalline solids: Many thiazolidin-4-ones are crystalline solids at room temperature. [, ]
Applications
Antimicrobial agents: Many thiazolidin-4-one derivatives have shown potent antibacterial and antifungal activities. [, , ]
Anticancer agents: Some thiazolidin-4-ones exhibit antitumor activities by inhibiting the growth of cancer cells. [, ]
Antidiabetic agents: Certain thiazolidin-4-one derivatives, known as glitazones, are used clinically for treating type 2 diabetes. []
Antioxidant agents: Their ability to scavenge free radicals makes them potential candidates for preventing oxidative stress-related diseases. [, ]
Compound Description: This compound serves as a precursor in the synthesis of 1,4-dihydropyridine derivatives. []
Relevance: While not directly analogous, this compound shares the presence of an α,β-unsaturated carbonyl system conjugated with a heterocycle, similar to 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. Both compounds utilize this structural motif in reactions with primary amines. []
Compound Description: This compound acts as another precursor for synthesizing 1,4-dihydropyridine derivatives. []
Relevance: This compound exhibits a closer structural resemblance to 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. Both share the core 2-thioxo-1,3-thiazolidin-4-one structure, differing in the substituent at the 5-position. Both compounds undergo reactions with primary amines to yield 1,4-dihydropyridine derivatives. []
Compound Description: This compound serves as an ionophore in a PVC-based membrane sensor for detecting Zn²⁺ ions. []
Relevance: This compound highlights the use of the 2-thioxo-1,3-thiazolidin-4-one core structure for diverse applications, similar to 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. While the substituents differ, the shared core structure suggests potential for varied biological or chemical activities. []
Compound Description: This compound acts as an ionophore in a PVC-based membrane sensor designed for Sm³⁺ ion detection. []
Relevance: Similar to the previous compound, this example further emphasizes the versatility of the 2-thioxo-1,3-thiazolidin-4-one core found in 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. The different substituents attached to this core lead to diverse applications, in this case, sensing specific metal ions. []
3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Compound Description: This compound, investigated for its pharmacological properties, forms a clathrate complex with β-cyclodextrin. This complex exhibits enhanced bioavailability and is classified as relatively harmless. [, , ]
Relevance: This compound showcases the biological potential of the 2-thioxo-1,3-thiazolidin-4-one scaffold also present in 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. The studies on this compound, particularly its complexation and pharmacological evaluation, provide insights for potentially exploring similar aspects of 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. [, , ]
Compound Description: This compound is a product of the reaction between 3-aminorhodanine and an aldehyde, highlighting the reactivity of the thiazolidinone core. []
Relevance: This compound exemplifies the potential for modifying the 2-thioxo-1,3-thiazolidin-4-one core structure, similar to 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. The presence of an amino group at the 3-position in this compound suggests avenues for further derivatization and exploration of structure-activity relationships. []
5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones (3)
Compound Description: This group encompasses a series of 22 compounds with varying aryl substituents, designed as potential inhibitors of protein kinase DYRK1A. []
Relevance: This class of compounds directly relates to 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one due to the shared 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold. Investigating the structure-activity relationships within this series, particularly regarding their DYRK1A inhibitory activity, can offer valuable insights into the potential biological activities of 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. []
2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones (5)
Compound Description: This group consists of 24 compounds, also designed as potential inhibitors of protein kinase DYRK1A, showcasing structural variations on the thiazole ring. []
Relevance: Although structurally distinct from 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, this series shares the common goal of DYRK1A inhibition. The presence of the 1,3-thiazole ring in both series suggests a possible shared pharmacophore, and the exploration of different substitution patterns on this ring system might offer valuable insights for future development. []
Compound Description: This compound, part of the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one series, emerged as a lead compound exhibiting nanomolar potency against DYRK1A (IC50 = 0.028 μM). []
Relevance: This potent DYRK1A inhibitor, structurally similar to 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, reinforces the potential of this structural class as a source of biologically active compounds. The specific substituents on the arylidene moiety of this compound can offer guidance for modifications to 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one to potentially enhance its activity. []
Compound Description: Another lead compound from the 2-amino-5-arylidene-1,3-thiazol-4(5H)-one series, exhibiting nanomolar inhibition of DYRK1A (IC50 = 0.033 μM). []
Relevance: Despite structural differences from 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, the potent DYRK1A inhibitory activity of this compound highlights the significance of exploring variations in the substituents on both the 1,3-thiazole and arylidene moieties to optimize biological activity. []
Compound Description: This series of compounds, featuring a coumarin moiety, was synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Relevance: This series, while possessing a more complex structure than 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, emphasizes the potential for incorporating the 2-thioxo-1,3-thiazolidin-4-one core into larger molecules for exploring a wider range of biological activities, such as antibacterial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.